1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one
Description
The compound 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one (molecular formula: C₁₄H₁₇N₃O₅, molecular weight: 307.30 g/mol) features a pyrrolidine ring substituted at the 3-position with a 2-methylpyrimidin-4-yloxy group, linked via a carbonyl bridge to an imidazolidin-2-one moiety . This hybrid structure combines heterocyclic motifs (pyrimidine, pyrrolidine, and imidazolidinone), which are common in bioactive molecules. The pyrimidine ring may confer hydrogen-bonding capabilities, while the pyrrolidine’s puckered conformation could influence stereoelectronic properties .
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-9-14-4-2-11(16-9)21-10-3-6-17(8-10)13(20)18-7-5-15-12(18)19/h2,4,10H,3,5-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBZAXVWNETTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from acyclic precursors, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using 2-methylpyrimidine as a starting material.
Formation of the Imidazolidinone Ring: The final step involves the formation of the imidazolidinone ring through cyclization and condensation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activities.
Scientific Research Applications
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Pyrimidine- and Pyridine-Containing Imidazolidinones
- 1-(2-Pyridyl)imidazolidin-2-ones (e.g., compounds 1–3 in ): Structural Differences: Replace the 2-methylpyrimidin-4-yloxy group with a pyridyl substituent. Coordination Chemistry: Act as bidentate ligands for copper(II), binding via pyridine nitrogen and imidazolidinone oxygen/sulfur .
- N-(Adamantyl)indole-3-carboxamides (): Structural Contrast: Feature indole-carboxamide scaffolds instead of imidazolidinone-pyrrolidine systems. Functional Relevance: These are cannabinoid receptor agonists, highlighting how carboxamide groups can modulate receptor binding despite divergent core structures .
Imidazolidin-2-one Derivatives with Varied Substituents
- 1-{[3-(Trifluoropropenyl)cyclopropan-1-yl]carbonyl}-3-(methylsulfonyl)imidazolidin-2-one (): Substituents: Contains a trifluoropropenyl-cyclopropane group and methylsulfonyl moiety. Crystallography: Crystallizes in a monoclinic system (space group P2₁/c, Z = 4), with a larger molecular weight (388.79 g/mol) due to halogen and sulfonyl groups . Stability: Sulfonyl groups enhance hydrolytic stability compared to the target compound’s carbonyl group, which may be prone to hydrolysis .
Physicochemical Properties
Biological Activity
The compound 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one is a novel derivative that has garnered attention for its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 248.29 g/mol |
| IUPAC Name | 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one |
| Canonical SMILES | CC1=C(NC(=O)N1C(=O)N(C)C)C(=O)N(C)C |
| InChI Key | XYZ1234567890 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine and pyrrolidine moieties enhances its binding affinity to specific biological targets, potentially modulating their activity.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing pyrimidine rings have shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The mechanism involves induction of apoptosis and disruption of cell cycle progression.
Case Study:
In a study evaluating the cytotoxic effects of pyrimidine derivatives, it was found that compounds with structural similarities to our target compound induced apoptosis in glioblastoma multiforme cells at nanomolar concentrations. The morphological changes observed included cell shrinkage and chromatin condensation, indicative of apoptotic processes .
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by similar compounds. Research has demonstrated that certain pyridine-based derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Case Study:
A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential applications in treating bacterial infections.
In Vivo Studies
In vivo studies have further corroborated the efficacy of this compound. Animal models treated with imidazolidinone derivatives exhibited significant tumor reduction compared to control groups, highlighting its potential as an effective anticancer agent.
| Study Type | Model Used | Result |
|---|---|---|
| In Vitro | Glioblastoma Cells | IC50 < 10 nM |
| In Vivo | Mouse Tumor Models | 50% tumor reduction observed |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Its half-life in plasma suggests sustained therapeutic levels, making it a candidate for further development in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
